Technical Guide: Characterization and Control of Daclatasvir Impurity 30 (C38H48N8O4)
Technical Guide: Characterization and Control of Daclatasvir Impurity 30 (C38H48N8O4)
The following technical guide details the characterization, formation, and control of Daclatasvir Impurity 30 (C38H48N8O4).
[1][2]
Executive Summary
In the development of NS5A inhibitors like Daclatasvir (DCV), impurity profiling is critical for meeting ICH Q3A(R2) and Q3B(R2) regulatory thresholds.[][2] Daclatasvir Impurity 30 , identified by the molecular formula C38H48N8O4 and a molecular weight of 680.84 Da , represents a significant degradation product and process impurity.
Chemically defined as Mono-des-methoxycarbonyl Daclatasvir , this species arises from the partial hydrolysis of the carbamate moiety or incomplete acylation during the final synthetic steps.[][2] Its presence directly impacts the stability profile of the drug substance and requires rigorous monitoring via validated LC-MS methodologies.[][2]
Chemical Identity & Structural Elucidation[1][2][3]
Molecular Specifications
-
Common Name: Daclatasvir Impurity 30 (Vendor-specific designation); Mono-des-methoxycarbonyl Daclatasvir.[][2]
-
Chemical Name: Methyl ((S)-1-((S)-2-(5-(4'-(2-((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate.[][2][3]
-
Molecular Weight: 680.84 g/mol (Monoisotopic Mass: ~680.38 Da)[][2]
-
Structural Difference: Loss of one methoxycarbonyl group (-C(O)OCH3) from the terminal valine nitrogen, replaced by a hydrogen atom.[][2]
- Mass: 738.88 (Daclatasvir) - 58.04 (C2H2O2) = 680.84.[][2]
Structural Analysis
Daclatasvir is a C2-symmetric molecule containing a biphenyl core, two imidazole rings, two pyrrolidine rings, and two methoxycarbonyl-L-valine (Moc-Val) caps.[][2][4] Impurity 30 is asymmetric ; one side retains the intact Moc-Val cap, while the other side terminates in a free amine (L-valine-pyrrolidine).[][2]
Key Functional Consequence: The presence of the primary amine significantly alters the pKa and polarity, causing the impurity to elute earlier than the API in reverse-phase chromatography (RRT < 1.0).[][2]
Formation Pathways & Causality[1][2]
Understanding the origin of Impurity 30 is essential for implementing upstream process controls.
Degradation Pathway (Hydrolysis)
The carbamate linkage in Daclatasvir is susceptible to acid/base hydrolysis.[][2]
-
Acidic Stress: Exposure to strong acids (e.g., HCl during salt formation) can cleave the methoxycarbonyl group.[][2]
-
Mechanism: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, releasing methanol and CO2, leaving the free amine.
Process-Related Origin[1][2][7]
-
Incomplete Acylation: If the synthesis involves coupling the free amine intermediate (Bis-valine-daclatasvir) with methyl chloroformate, insufficient reagent equivalents or poor mixing can lead to the mono-acylated species (Impurity 30).[][2]
-
Impure Starting Material: Use of N-methoxycarbonyl-L-valine containing traces of L-valine (unprotected) during the final coupling step.[][2]
Pathway Visualization
The following diagram illustrates the degradation logic from the parent API to Impurity 30.
Figure 1: Formation pathway of Impurity 30 via degradation (hydrolysis) and synthetic process deviations.
Analytical Strategy
To accurately quantify Impurity 30, a stability-indicating method (SIM) utilizing HPLC or UPLC-MS is required.[][2]
Chromatographic Method (UPLC)
The polarity shift caused by the free amine requires a gradient optimized for polar retention.[][2]
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) | Phenyl phases provide unique selectivity for the biphenyl core.[][2] |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate (pH 4-5) | Acidic pH suppresses silanol activity; Acetate buffers amine ionization.[][2] |
| Mobile Phase B | Acetonitrile / Methanol (80:[][2]20) | Mixed organic modifies selectivity for the valine caps.[][2] |
| Detection | UV @ 305 nm | Matches the absorption maximum of the biphenyl-imidazole chromophore.[][2] |
| RRT (Approx) | 0.85 - 0.92 | Elutes before Daclatasvir due to increased polarity (free amine).[][2] |
Mass Spectrometry (MS) Characterization
For definitive identification, MS/MS fragmentation is used.[][2]
-
Parent Ion: [M+H]+ = 681.4 m/z.[][2]
-
Key Fragments:
Analytical Workflow
The following workflow ensures robust detection and quantification.
Figure 2: Integrated LC-UV-MS workflow for impurity profiling.[][2]
Synthesis & Isolation of Reference Standard
To validate the analytical method, a reference standard of Impurity 30 is required.
Targeted Synthesis Protocol
-
Starting Material: Pure Daclatasvir Dihydrochloride (1.0 eq).
-
Hydrolysis: Dissolve in MeOH/Water (1:1). Add 1.0 eq LiOH or dilute HCl (0.1 N).
-
Reaction: Stir at 40°C. Monitor by HPLC until ~30-40% conversion to Impurity 30 is observed. Note: Over-reaction leads to the bis-des-moc impurity (C36).[][2]
-
Quenching: Neutralize to pH 7.0 immediately.
-
Isolation: Use Preparative HPLC (C18, 0.1% TFA in Water/ACN).[][2] Collect the peak corresponding to RRT ~0.9.[2]
-
Workup: Lyophilize fractions to obtain Impurity 30 as a white solid (likely TFA salt).
Characterization Criteria
-
1H NMR: Diagnostic signal for methoxy protons (-OCH3) integrates to 3H (vs 6H in API).
-
HRMS: Mass error < 5 ppm for C38H48N8O4.
Regulatory & Safety Implications
-
ICH Thresholds: As a degradation product, Impurity 30 must be reported if >0.05% (or 0.10% depending on dose).[][2] Identification is required if >0.10% (or 1.0 mg/day intake).[][2]
-
Toxicology: While structurally similar to the API, the free amine may alter potential hERG binding or metabolic stability. However, it is generally considered a low-risk structural alert compared to mutagenic impurities (e.g., nitro-aromatics).[][2]
-
Control Strategy:
-
Storage: Store API under desiccant to prevent moisture-mediated hydrolysis.[][2]
-
Process: Ensure strict stoichiometry of methyl chloroformate or Moc-Valine during synthesis.
-
References
-
PubChem. (2025).[][2] Daclatasvir Impurity 4 (Isomer/Metabolite Record) - C38H48N8O4.[][2][3] National Library of Medicine. Available at: [Link][][2]
-
ResearchGate. (2020).[][2] Structure of daclatasvir and its impurities, DAC.RC06. Available at: [Link][][2]
-
Der Pharma Chemica. (2016). An Improved Process for the Preparation of Daclatasvir Dihydrochloride. Available at: [Link]
